N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide
Brand Name: Vulcanchem
CAS No.: 263762-04-5
VCID: VC3783947
InChI: InChI=1S/C8H8F3N3OS/c9-8(10,11)5-2-1-3-13-7(5)16-4-6(12)14-15/h1-3,15H,4H2,(H2,12,14)
SMILES: C1=CC(=C(N=C1)SCC(=NO)N)C(F)(F)F
Molecular Formula: C8H8F3N3OS
Molecular Weight: 251.23 g/mol

N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide

CAS No.: 263762-04-5

Cat. No.: VC3783947

Molecular Formula: C8H8F3N3OS

Molecular Weight: 251.23 g/mol

* For research use only. Not for human or veterinary use.

N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide - 263762-04-5

Specification

CAS No. 263762-04-5
Molecular Formula C8H8F3N3OS
Molecular Weight 251.23 g/mol
IUPAC Name N'-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide
Standard InChI InChI=1S/C8H8F3N3OS/c9-8(10,11)5-2-1-3-13-7(5)16-4-6(12)14-15/h1-3,15H,4H2,(H2,12,14)
Standard InChI Key WOHVRECJJXXIOV-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)SCC(=NO)N)C(F)(F)F
Canonical SMILES C1=CC(=C(N=C1)SCC(=NO)N)C(F)(F)F

Introduction

Chemical Identity and Structure

N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide is registered with the Chemical Abstracts Service (CAS) under the number 263762-04-5 . The compound is also known by several synonyms including:

  • 2-[3-(Trifluoromethyl)pyridin-2-ylthio]acetamide oxime

  • N-Hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]thioethanimidamide

  • N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidamide

The compound has a molecular formula of C₈H₈F₃N₃OS with a molecular weight of 251.23 g/mol . Its structural identification is facilitated by the InChI Key: WOHVRECJJXXIOV-UHFFFAOYSA-N .

The compound's structure is characterized by several distinct elements that contribute to its chemical behavior. The hydroxylamine functional group (-N-OH) is a key feature that classifies this compound as an amidoxime. Additionally, the thioether linkage (-S-) connecting to a pyridine ring creates a versatile structural platform. Perhaps most significantly, the pyridine ring is substituted with a trifluoromethyl group at the 3-position, which plays a crucial role in determining the compound's properties.

The presence of the trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, potentially influencing its pharmacological profile and chemical reactivity . This structural feature is common in many pharmaceutically active compounds and is known to impact biological activities through various mechanisms.

Chemical Reactivity

Based on its structural features, N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide is expected to display reactivity patterns characteristic of both amidoximes and trifluoromethyl-substituted compounds.

The amidoxime functional group typically exhibits:

  • Moderate acidity of the hydroxyl hydrogen

  • Nucleophilicity at the nitrogen and oxygen atoms

  • Potential for coordination to metal centers through the oxygen and nitrogen atoms

These properties make amidoximes versatile building blocks in organic synthesis and potentially valuable ligands in coordination chemistry. The hydroxyl group can participate in hydrogen bonding interactions, which may be significant for biological interactions or crystal packing arrangements.

The trifluoromethyl group influences reactivity by:

  • Acting as an electron-withdrawing group

  • Increasing the acidity of nearby protons

  • Altering the electronic distribution in the pyridine ring

This electron-withdrawing effect can modulate the basicity of the pyridine nitrogen and the nucleophilicity of the amidoxime group, potentially leading to unique reactivity patterns compared to non-fluorinated analogues.

The compound is reported to be incompatible with oxidizing agents, acids, reducing agents, and acid chlorides, suggesting caution when considering chemical transformations involving these reagent classes . These incompatibilities also provide insights into potential reaction pathways that might be exploited in synthetic applications.

Supplier/BrandCatalog ID/ReferencePurityNotesSource
VWR/Matrix Scientific102842-850≥97%Price: 609.23 USD
Fluorochem10-F06806597%Discontinued product
ChemosA0041514--
-IN-DA002SWY--
-54-PC8538--
-3D-FH99013Min. 95%Discontinued product
ParameterInformationSource
Hazard ClassificationIrritant
Risk PhrasesR36/37/38: Irritating to eyes, respiratory system, and skin
Safety PhrasesS26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; S37/39: Wear suitable gloves and eye/face protection
CarcinogenicityNot listed by ACGIH, IARC, NTP, or CA Prop 65
Exposure LimitsNone established
Storage RecommendationsStore in a cool, dry place in tightly closed container
IncompatibilitiesOxidizing agents, acids, reducing agents, acid chlorides

Based on this safety information, the following precautions are recommended:

  • Use appropriate personal protective equipment, including gloves and eye protection

  • Ensure adequate ventilation when handling the compound

  • Avoid contact with skin and eyes

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice

  • Facilities handling this compound should be equipped with eyewash stations and safety showers

Proper waste disposal practices should be followed according to local regulations. Chemical waste generators must determine whether discarded material is classified as hazardous waste and consult relevant guidelines for appropriate disposal methods .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator